1-(4-Bromophenyl)-3-(4-ethylanilino)-1-propanone chemical properties
1-(4-Bromophenyl)-3-(4-ethylanilino)-1-propanone chemical properties
Classification:
Executive Summary
1-(4-Bromophenyl)-3-(4-ethylanilino)-1-propanone is a bioactive Mannich base derived from the condensation of 4-bromoacetophenone, formaldehyde, and 4-ethylaniline. In drug discovery, this structural class is investigated primarily for its cytotoxic and anti-inflammatory properties.
Unlike stable alkaloids, this compound acts as a "masked" electrophile. Its pharmacological potency relies on a specific chemical instability: the ability to undergo
Physicochemical Architecture
The molecule combines a lipophilic aryl ketone tail with a secondary amine headgroup, linked by an ethylene bridge. The para-bromo and para-ethyl substituents significantly enhance lipophilicity (LogP), facilitating membrane permeability compared to unsubstituted analogs.
Table 1: Core Chemical Data
| Property | Value / Descriptor |
| IUPAC Name | 3-[(4-ethylphenyl)amino]-1-(4-bromophenyl)propan-1-one |
| Molecular Formula | |
| Molecular Weight | 332.24 g/mol |
| Physical State | Crystalline Solid (Pale yellow to off-white) |
| Predicted LogP | 4.5 – 5.1 (High Lipophilicity) |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 2 (Ketone, Amine) |
| Rotatable Bonds | 6 |
| Solubility | Soluble in DMSO, Chloroform, Ethanol (hot); Insoluble in Water |
Synthetic Methodology (The Mannich Reaction)[2][3][4][5][6][7][8][9][10]
The synthesis follows a classic acid-catalyzed Mannich condensation. The choice of solvent and catalyst is critical to prevent the formation of bis-Mannich byproducts or polymerization.
Experimental Protocol
Reagents:
-
4-Bromoacetophenone (1.0 eq)
-
4-Ethylaniline (1.0 eq)
-
Paraformaldehyde (1.2 eq, excess ensures complete iminium formation)
-
Concentrated HCl (Catalytic, ~0.5 mL per 10 mmol)
-
Absolute Ethanol (Solvent)
Workflow:
-
Activation: Dissolve 4-ethylaniline and paraformaldehyde in ethanol. Add catalytic HCl and heat gently (60°C) for 15 minutes to generate the in situ iminium ion.
-
Condensation: Add 4-bromoacetophenone to the reaction mixture.
-
Reflux: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Cool the solution to 0°C. The hydrochloride salt of the Mannich base often precipitates directly.
-
Free Base Liberation: If the salt is isolated, suspend in water and neutralize with 10%
to release the free base. -
Purification: Recrystallize from ethanol/acetone.
Figure 1: Synthetic Pathway & Mechanism
Caption: Acid-catalyzed condensation of amine and formaldehyde forms the electrophilic iminium ion, which is attacked by the enol of the acetophenone.
Biological Interface: Mechanism of Action
The pharmacological activity of 1-(4-Bromophenyl)-3-(4-ethylanilino)-1-propanone is governed by its "prodrug" nature. It is not the Mannich base itself that is primarily cytotoxic, but its decomposition product.
The Deamination-Alkylation Hypothesis
-
Retro-Mannich / Elimination: Under physiological conditions (pH 7.4) or enzymatic catalysis, the molecule undergoes
-elimination of the amine (4-ethylaniline). -
Generation of Warhead: This releases 1-(4-bromophenyl)prop-2-en-1-one (a vinyl ketone).
-
Thiol Alkylation: The vinyl ketone is a potent Michael Acceptor . It reacts rapidly with soft nucleophiles, specifically the sulfhydryl (-SH) groups of Glutathione (GSH) and cysteine-rich enzymes.
-
Cellular Consequence: Depletion of GSH leads to oxidative stress; alkylation of DNA polymerase or tubulin leads to apoptosis.
Figure 2: Cytotoxic Mechanism (The "Dimmock" Pathway)
Caption: The compound acts as a latent source of alpha,beta-unsaturated ketones, which irreversibly alkylate critical cellular proteins.
Stability & Analytical Characterization
Stability Warning (Self-Validating Protocol)
Mannich bases are chemically labile.
-
The Problem: In aqueous solution, they can revert to the starting materials (Retro-Mannich) or polymerize.
-
The Test: Dissolve a small sample in
/DMSO-d6 mixture. Monitor via NMR over 24 hours. Appearance of sharp alkene doublets (5.8–6.5 ppm) indicates decomposition into the vinyl ketone. -
Storage: Must be stored as the Hydrochloride salt at -20°C, desiccated. The free base is significantly less stable.
Expected Spectral Signature (1H NMR, DMSO-d6)
- 1.15 (t, 3H): Methyl of ethyl group.
- 2.50 (q, 2H): Methylene of ethyl group.
-
3.2–3.4 (m, 4H): The ethylene bridge (
) characteristic of Mannich bases. Often appears as two triplets or a multiplet depending on solvent resolution. - 6.5–7.9 (m, 8H): Aromatic protons. The 4-bromophenyl moiety will show a distinct AA'BB' system shifted downfield due to the carbonyl.
References
-
Dimmock, J. R., et al. (1999). "Cytotoxic Mannich bases of 1-aryl-1-ethanones and related compounds." European Journal of Medicinal Chemistry. (Foundational work establishing the cytotoxicity of aryl-ethanone Mannich bases).
-
Gul, H. I., et al. (2001). "Cytotoxicity of some Mannich bases of conjugated styryl ketones." Arzneimittelforschung. (Discusses the thiol alkylation mechanism).
-
PubChem. (2025).[1] "1-(4-bromophenyl)-3-(4-ethylanilino)-1-propanone Compound Summary." National Library of Medicine.
-
Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[2][3][4][5] European Journal of Medicinal Chemistry. (Review of stability and pharmacophores).
Sources
- 1. 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C16H13BrO | CID 256543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
